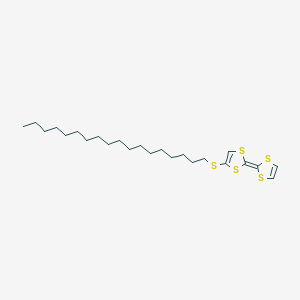
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole is an organic compound that belongs to the class of dithiolylidene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of the octadecylsulfanyl group enhances the compound’s solubility and stability, which is crucial for its practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole typically involves the following steps:
Formation of the Dithiolylidene Core: The core structure is synthesized through a condensation reaction between a dithiol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Octadecylsulfanyl Group: The octadecylsulfanyl group is introduced via a nucleophilic substitution reaction, where an octadecylthiol reacts with the dithiolylidene core in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stable radical cations and dications.
Reduction: Reduction reactions can convert the compound back to its neutral state.
Substitution: The octadecylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound, which have distinct electronic properties.
Applications De Recherche Scientifique
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conductive polymers and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the development of organic field-effect transistors and other electronic devices.
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole involves its ability to undergo redox reactions, forming stable radical cations and dications. These charged species can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s electronic properties also enable it to participate in charge transfer processes, which are crucial for its applications in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene: Similar core structure but lacks the octadecylsulfanyl group.
Tetrathiafulvalene: Known for its conductive properties but has a different core structure.
Uniqueness
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole is unique due to the presence of the octadecylsulfanyl group, which enhances its solubility and stability. This makes it more suitable for practical applications in various fields, including electronics and medicine.
Propriétés
Numéro CAS |
128881-69-6 |
|---|---|
Formule moléculaire |
C24H40S5 |
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-4-octadecylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C24H40S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-22-21-28-24(29-22)23-26-19-20-27-23/h19-21H,2-18H2,1H3 |
Clé InChI |
QZRVZXQTKJXGQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSC1=CSC(=C2SC=CS2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)

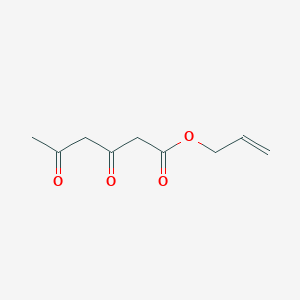
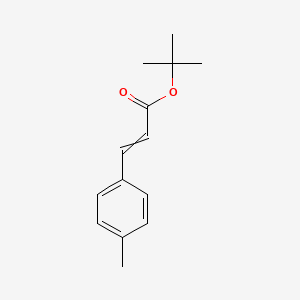
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
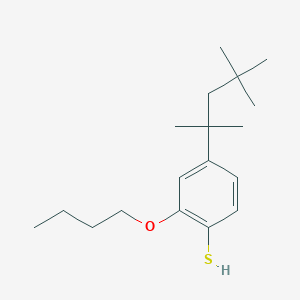
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
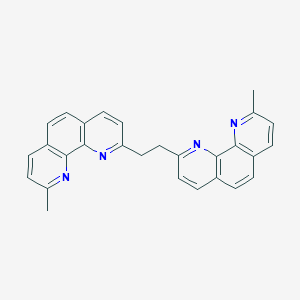
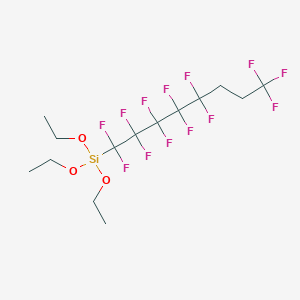
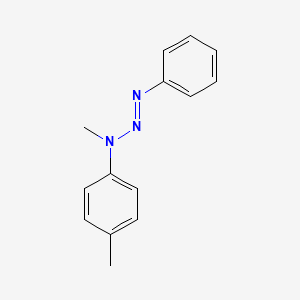
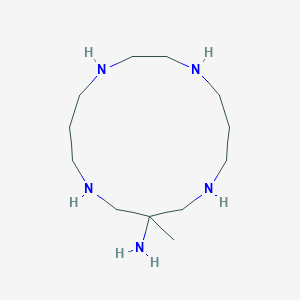
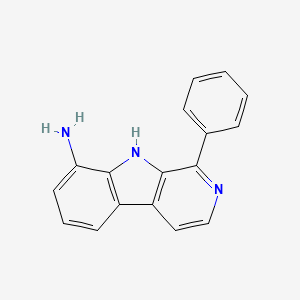
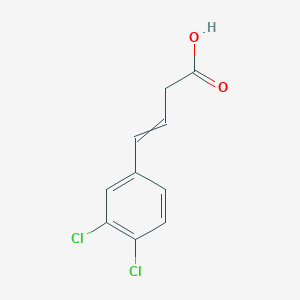
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)
